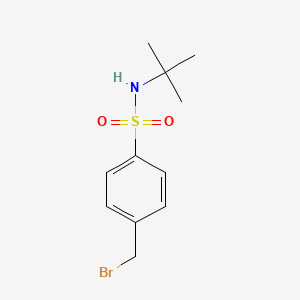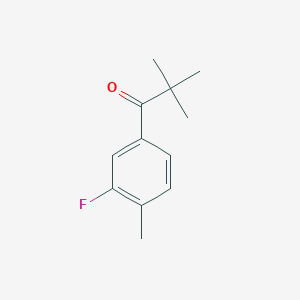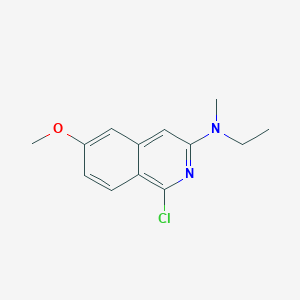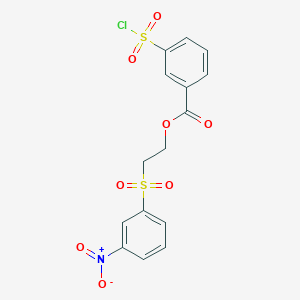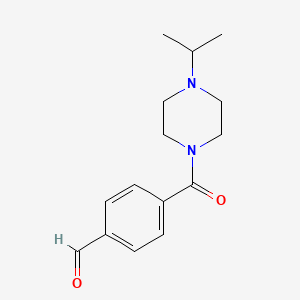
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde
Descripción general
Descripción
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is an organic compound that features a piperazine ring substituted with a formylbenzoyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde typically involves the acylation of 4-isopropylpiperazine with 4-formylbenzoyl chloride. The reaction is carried out in the presence of an organic base such as pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products
Oxidation: 1-(4-Carboxybenzoyl)-4-isopropylpiperazine.
Reduction: 1-(4-Hydroxybenzoyl)-4-isopropylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzoic acid: Shares the formylbenzoyl group but lacks the piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.
Uniqueness
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is unique due to the combination of the formylbenzoyl group and the isopropyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C15H20N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
DHCFHLGOZBLKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
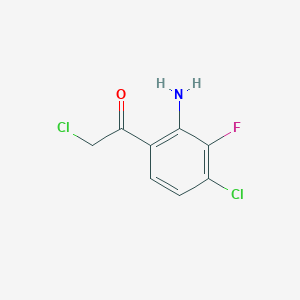
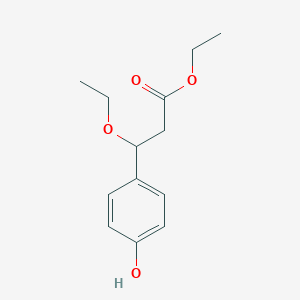
![4-N-(3-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8622249.png)
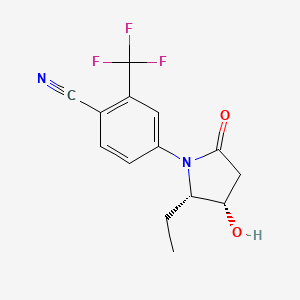


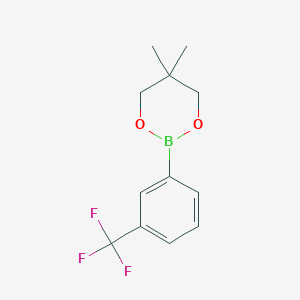
diphenylsilane](/img/structure/B8622279.png)
